2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid

Lipophilicity LogP Membrane Permeability

2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid (CAS 1179284-80-0) is a synthetic, non-proteinogenic amino acid belonging to the α,α-disubstituted class, characterized by a geminal dimethyl substitution at the α-carbon and an N-(2,2,2-trifluoroethyl) secondary amine. This structural arrangement combines two critical pharmacophore elements—the conformational restriction imparted by α,α-disubstitution and the physicochemical modulation conferred by the trifluoroethyl group.

Molecular Formula C6H10F3NO2
Molecular Weight 185.14 g/mol
Cat. No. B13515082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid
Molecular FormulaC6H10F3NO2
Molecular Weight185.14 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)NCC(F)(F)F
InChIInChI=1S/C6H10F3NO2/c1-5(2,4(11)12)10-3-6(7,8)9/h10H,3H2,1-2H3,(H,11,12)
InChIKeyGAVWOBJIJKSHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic Acid: An α,α-Disubstituted Fluorinated Amino Acid Building Block for Peptidomimetics and Bioisostere Design


2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid (CAS 1179284-80-0) is a synthetic, non-proteinogenic amino acid belonging to the α,α-disubstituted class, characterized by a geminal dimethyl substitution at the α-carbon and an N-(2,2,2-trifluoroethyl) secondary amine . This structural arrangement combines two critical pharmacophore elements—the conformational restriction imparted by α,α-disubstitution and the physicochemical modulation conferred by the trifluoroethyl group [1]. The compound serves as a versatile scaffold for introducing fluorinated amine moieties into peptide sequences and small-molecule inhibitors, where the electron-withdrawing trifluoroethyl substituent markedly reduces amine basicity while enhancing both lipophilicity and metabolic stability relative to non-fluorinated α,α-disubstituted amino acid counterparts [2].

Why Non-Fluorinated and Simple N-Alkyl Analogs Cannot Substitute for 2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic Acid


Procurement decisions in peptidomimetic and medicinal chemistry projects frequently encounter the assumption that α,α-disubstituted amino acids or simple N-alkylated amino acids can be interchanged without functional consequence. However, 2-methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid occupies a distinct property space that generic surrogates such as α-aminoisobutyric acid (AIB), N-methylalanine, or N-(2,2,2-trifluoroethyl)glycine cannot simultaneously replicate. AIB provides conformational restriction but lacks both the lipophilicity enhancement and amine basicity reduction conferred by the trifluoroethyl group [1]. N-Methyl substitution does not appreciably lower amine pKa and eliminates hydrogen-bond donor capacity essential for target engagement [2]. Conversely, N-(2,2,2-trifluoroethyl)glycine lacks the geminal dimethyl group and therefore fails to restrict backbone φ/ψ torsional angles necessary for stable secondary structure induction [3]. The target compound uniquely integrates these orthogonal modifications—α,α-disubstitution, trifluoroethyl-induced electronic perturbation, and retained secondary amine hydrogen-bonding potential—into a single, achiral building block.

Quantitative Comparative Evidence for 2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic Acid Versus Closest Analogs


Lipophilicity Enhancement: Trifluoroethyl Substitution Increases LogP by Over 3.8 Units Compared to Non-Fluorinated AIB

The predicted LogP of 2-methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid is 1.0015 , which is approximately 3.8 log units higher than the experimentally determined LogP of -2.8 for the non-fluorinated α,α-disubstituted amino acid 2-aminoisobutyric acid (AIB) [1]. This LogP differential corresponds to an approximately 6,300-fold increase in octanol-water partition coefficient, indicating substantially enhanced passive membrane permeability potential for peptide sequences incorporating the trifluoroethyl-substituted residue.

Lipophilicity LogP Membrane Permeability Trifluoroethyl Amino Acid

Amine Basicity Reduction: Trifluoroethyl Substitution Lowers Conjugate Acid pKa by Approximately 4.5 Units Relative to AIB

The conjugate acid pKa of the N-trifluoroethyl secondary amine in the target compound is expected to be approximately 5.7, based on the experimentally measured pKa of 2,2,2-trifluoroethylamine [1]. In contrast, the amino group of AIB exhibits a conjugate acid pKa of 10.21 [2]. This approximately 4.5-unit difference represents a roughly 30,000-fold decrease in basicity. At physiological pH (7.4), the target compound's amine is predominantly unprotonated (neutral), whereas AIB's amine exists predominantly in the protonated ammonium form. This altered ionization state profoundly influences peptide-protein binding kinetics, hydrogen-bonding patterns, and passive diffusion characteristics.

Amine Basicity pKa Trifluoroethyl Effect Peptidomimetic Amine

Retained Hydrogen-Bond Donor Capacity: Secondary Amine Differentiation from the N-Methyl Tertiary Amine Analog

The target compound contains an NH group (secondary amine) capable of serving as a hydrogen-bond donor, a feature absent in its closest N-methylated analog 2-[methyl(2,2,2-trifluoroethyl)amino]propanoic acid hydrochloride, which is a tertiary amine . The tertiary amine analog lacks any hydrogen-bond donor capacity and is additionally sold exclusively as the hydrochloride salt, requiring neutralization before use. The secondary amine in the target compound enables directional hydrogen-bonding interactions critical for molecular recognition in enzyme active sites and receptor binding pockets, while simultaneously benefiting from the trifluoroethyl-induced basicity reduction.

Hydrogen-Bonding Secondary Amine N-Methyl Analog Binding Affinity

Conformational Restriction: α,α-Disubstitution Confers Helical Propensity Absent in Linear N-Trifluoroethyl Amino Acids

The target compound features geminal dimethyl substitution at the α-carbon, classifying it as an α,α-disubstituted amino acid. This structural motif is well-documented to restrict the backbone φ and ψ torsional angles of peptides, preferentially inducing right-handed 3_10-helical conformations when incorporated into peptide sequences [1]. In contrast, the linear N-(2,2,2-trifluoroethyl)glycine (CAS 774527-31-0; LogP 0.61 ) lacks the α,α-disubstitution and consequently cannot impose comparable conformational constraints, rendering it unsuitable for projects requiring stable secondary structure elements.

Conformational Restriction Dihedral Angles Helical Propensity α,α-Disubstituted Amino Acid

Metabolic Stability Advantage: Trifluoroethyl Substitution Imparts Resistance to Oxidative Metabolism

The trifluoroethylamine motif has been established as a metabolically stable amide bond isostere in multiple drug discovery programs [1]. Direct microsomal stability data on structurally related compounds demonstrate that N-trifluoroethyl substitution can render amine-containing molecules virtually resistant to cytochrome P450-mediated metabolism. For example, p-nitrophenyl 2,2,2-trifluoroethyl ether was reported to be completely resistant to microsomal metabolism under conditions where the corresponding ethyl analogue underwent extensive O-dealkylation [2]. Similarly, the N-methyl-N-(2,2,2-trifluoroethyl) side chain analog of tamoxifen showed no detectable metabolism by rat liver microsomes [3]. These findings support class-level inference that the target compound's trifluoroethyl group substantially enhances metabolic stability compared to non-fluorinated alkyl amine analogs.

Metabolic Stability Microsomal Clearance Fluorine Effect Trifluoroethyl Amine

Recommended Procurement Scenarios for 2-Methyl-2-((2,2,2-trifluoroethyl)amino)propanoic Acid Based on Differential Evidence


Peptide Foldamer Design Requiring Simultaneous Conformational Restriction and Enhanced Membrane Permeability

Projects developing helix-stabilized peptidomimetics or foldamers should select 2-methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid when both backbone conformational restriction (via α,α-disubstitution) and elevated lipophilicity (LogP 1.0015 vs. -2.8 for AIB) are required simultaneously . The 3.8-log unit lipophilicity increase, combined with the documented 3_10-helical induction property of α,α-disubstituted amino acids, provides a single-residue solution for tuning peptide physicochemical and structural properties without adding separate hydrophobic side chain modifications [1].

Amide Bond Bioisostere in Protease Inhibitor Lead Optimization

In protease inhibitor programs where the trifluoroethylamine function serves as a metabolically stable amide bond surrogate, the target compound provides a building block that simultaneously reduces amine basicity (pKa ≈ 5.7 vs. 10.21 for AIB) while retaining essential secondary amine hydrogen-bond donor capacity [2]. This combination is critical for maintaining target engagement while improving membrane permeability and reducing susceptibility to N-dealkylation metabolism, as established by the documented metabolic resistance of N-trifluoroethyl amine motifs [3].

Achiral Building Block for High-Throughput Library Synthesis

For combinatorial chemistry and parallel synthesis workflows where enantiomeric purity and chiral separation costs are significant concerns, the target compound's achiral nature (symmetrical geminal dimethyl substitution) eliminates the need for enantioselective synthesis or chiral chromatographic purification, in contrast to chiral α-trifluoromethyl amino acid derivatives that require stereoselective synthesis and chiral resolution [4]. This simplifies process chemistry and reduces procurement costs for large library campaigns.

Fluorine-Protein Interaction Studies via 19F NMR Reporter Incorporation

The trifluoroethyl group provides a sensitive 19F NMR probe with three equivalent fluorine nuclei, making the target compound suitable for incorporation into peptides for studying fluorine-mediated protein-ligand interactions and conformational dynamics. The secondary amine NH provides an additional hydrogen-bonding reporter, and the achiral α-carbon simplifies spectral interpretation compared to chiral fluorinated analogs .

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